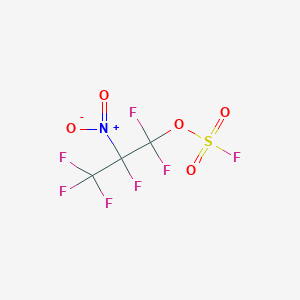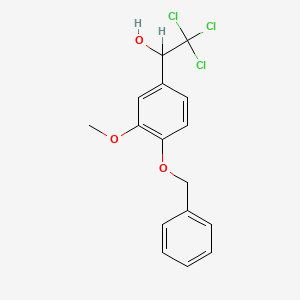
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- is a complex organic compound with a unique structure that includes a benzenemethanol core substituted with methoxy and phenylmethoxy groups, as well as a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- typically involves multiple steps, including Friedel-Crafts alkylation and acylation reactions. These reactions are essential for introducing substituents to the aromatic ring. For instance, the Friedel-Crafts alkylation can be carried out using an alkyl chloride electrophile activated by aluminum or iron trichloride as a Lewis acid . The Friedel-Crafts acylation, on the other hand, involves the use of acyl chlorides activated with a Lewis acid reagent such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one substituent with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: Similar structure but lacks the trichloromethyl group.
Vanillin benzyl ether: Contains a methoxy and phenylmethoxy group but differs in other substituents.
Uniqueness
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
90047-69-1 |
|---|---|
Formule moléculaire |
C16H15Cl3O3 |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H15Cl3O3/c1-21-14-9-12(15(20)16(17,18)19)7-8-13(14)22-10-11-5-3-2-4-6-11/h2-9,15,20H,10H2,1H3 |
Clé InChI |
QEBRHDUGYVRVSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C(Cl)(Cl)Cl)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


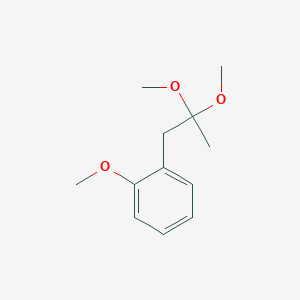
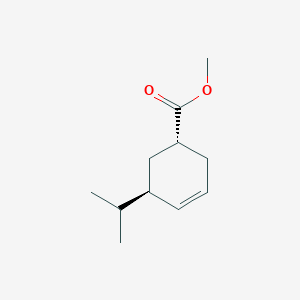
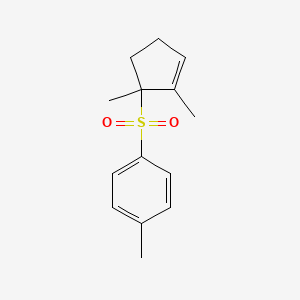
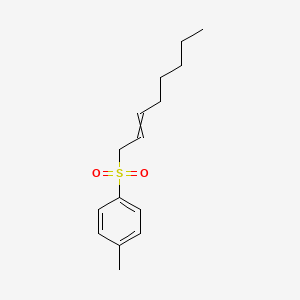
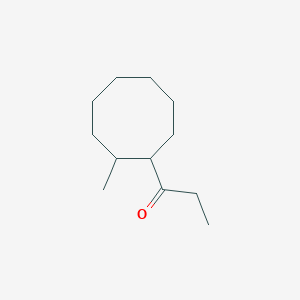
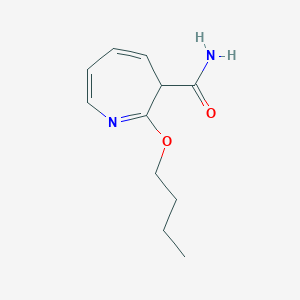
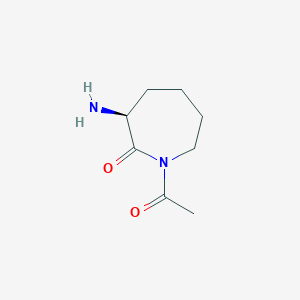
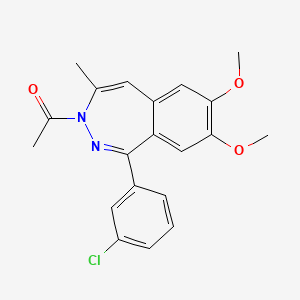
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
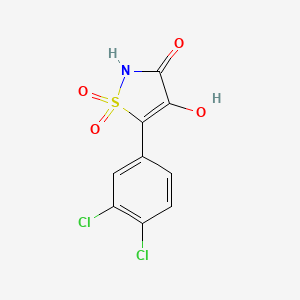
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)


